![molecular formula C6H16NO3P B093147 1-[Amino(propoxy)phosphoryl]oxypropane CAS No. 17123-09-0](/img/structure/B93147.png)
1-[Amino(propoxy)phosphoryl]oxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Amino(propoxy)phosphoryl]oxypropane, commonly known as AOPP, is a phosphonate compound that has been extensively studied in scientific research due to its potential applications in various fields. AOPP is a versatile molecule that can be synthesized using different methods and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of AOPP is not fully understood, but it is believed to involve the inhibition of calcium oxalate crystal formation and the inhibition of cancer cell growth. AOPP has been shown to bind to calcium ions, which are essential for the formation of calcium oxalate crystals, and prevent their aggregation. AOPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
AOPP has been shown to have a variety of biochemical and physiological effects. AOPP has been shown to inhibit calcium oxalate crystal formation and prevent the formation of kidney stones. AOPP has also been shown to induce apoptosis in cancer cells and inhibit their growth. Furthermore, AOPP has been shown to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
AOPP has several advantages for lab experiments, including its ease of synthesis and versatility. AOPP can be synthesized using different methods, and its properties can be tailored to suit specific applications. However, AOPP also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of AOPP. One potential direction is the development of AOPP-based materials for various applications, including drug delivery and tissue engineering. Another potential direction is the further study of AOPP as a potential inhibitor of calcium oxalate crystal formation and its potential use in the prevention and treatment of kidney stones. Furthermore, the study of AOPP as a potential anticancer agent and its mechanism of action could lead to the development of new cancer therapies.
Synthesis Methods
AOPP can be synthesized using different methods, including the reaction of 3-chloropropylphosphonic acid with aminopropyl ether, the reaction of 3-chloropropylphosphonic acid with diethanolamine, or the reaction of 3-chloropropylphosphonic acid with 3-aminopropyltriethoxysilane. The most common method involves the reaction of 3-chloropropylphosphonic acid with aminopropyl ether. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification using column chromatography.
Scientific Research Applications
AOPP has been extensively studied in scientific research due to its potential applications in various fields. AOPP has shown promising results in the field of materials science, where it has been used as a cross-linking agent for the synthesis of polymeric materials. AOPP has also been studied as a potential inhibitor of calcium oxalate crystal formation, which is a major cause of kidney stone formation. Furthermore, AOPP has been studied as a potential anticancer agent, where it has shown promising results in inhibiting the growth of cancer cells.
properties
CAS RN |
17123-09-0 |
|---|---|
Product Name |
1-[Amino(propoxy)phosphoryl]oxypropane |
Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
1-[amino(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H16NO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3,(H2,7,8) |
InChI Key |
UAEJHSJCCBUAAP-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(N)OCCC |
Canonical SMILES |
CCCOP(=O)(N)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



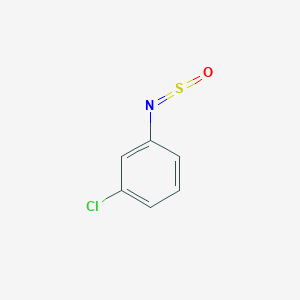
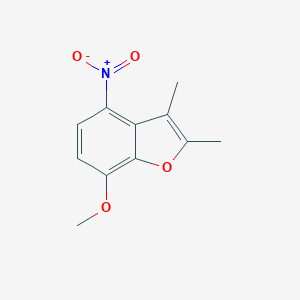

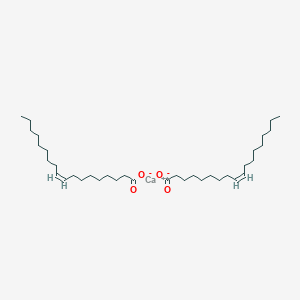

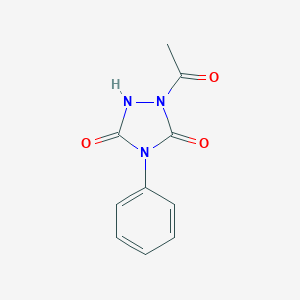
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)


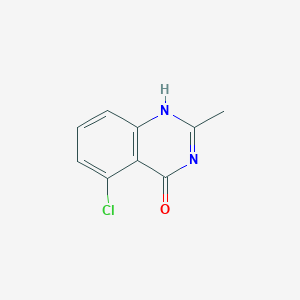

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)

